3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one
Description
3-(4-Benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a quinolinone derivative featuring a benzylpiperazine moiety at position 3, a chlorine atom at position 6, and a phenyl group at position 4. Its synthesis typically involves multi-step organic reactions, including Friedlander condensation or substitution reactions, to introduce the benzylpiperazine group onto the quinolinone core . Analytical techniques such as NMR, HRMS, and HPLC are employed to confirm its structure and purity .
Properties
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenyl-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O/c27-21-11-12-23-22(17-21)24(20-9-5-2-6-10-20)25(26(31)28-23)30-15-13-29(14-16-30)18-19-7-3-1-4-8-19/h1-12,17H,13-16,18H2,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOOTZGSETUZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Biological Activity
3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.
- Molecular Formula : C32H33ClN4O2
- Molecular Weight : 541.08 g/mol
- CAS Number : Not specified in the search results.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its effects on:
- Acetylcholinesterase Inhibition : Piperazine derivatives have shown promise as inhibitors of human acetylcholinesterase, which is critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine and may have implications in treating neurodegenerative diseases such as Alzheimer's .
- Antiviral Activity : Preliminary studies suggest that related piperazine compounds exhibit antiviral properties against viruses such as HIV and herpes simplex virus (HSV). The mechanism involves interference with viral replication and cellular entry .
Biological Activity Overview
Case Studies
- Piperazine Derivatives as Acetylcholinesterase Inhibitors
- Antiviral Screening of Piperazine Compounds
- Structure-Activity Relationship (SAR) Studies
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that quinoline derivatives, including 3-(4-benzylpiperazin-1-yl)-6-chloro-4-phenylquinolin-2(1H)-one, exhibit significant anticancer activity. The compound has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Mechanism of Action :
- Inhibition of Kinases : The compound targets specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : It promotes programmed cell death through intrinsic and extrinsic pathways.
Neuropharmacological Effects
The piperazine moiety in the compound is known for its neuropharmacological properties. Research has demonstrated its potential as an anxiolytic and antidepressant agent.
Key Findings :
- Animal models have shown that the compound can reduce anxiety-like behaviors.
- It may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies suggest it possesses activity against both bacterial and fungal strains.
Research Insights :
- In vitro tests revealed effectiveness against resistant strains of bacteria.
- The mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes.
Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several quinoline derivatives, including the target compound, and evaluated their anticancer properties against human breast cancer cells (MCF-7). Results indicated that the compound significantly inhibited cell growth with an IC50 value lower than many existing chemotherapeutics .
Case Study 2: Neuropharmacological Evaluation
A behavioral study assessed the anxiolytic effects of the compound in rodent models. The results demonstrated a marked decrease in anxiety-like behavior as measured by the elevated plus maze test, suggesting its potential as a therapeutic agent for anxiety disorders .
Case Study 3: Antimicrobial Assessment
Research published in Frontiers in Microbiology investigated the antimicrobial activity of various quinoline derivatives against drug-resistant bacterial strains. The results showed that the compound exhibited significant bactericidal effects, highlighting its potential as a lead compound for developing new antibiotics .
Comparison with Similar Compounds
Structural Analogues
The structural uniqueness of the target compound lies in its substitution pattern. Key analogues and their differences are summarized below:
Table 1: Structural Comparison of Quinolinone Derivatives
Key Observations :
- The benzylpiperazine group enhances lipophilicity and may improve CNS penetration compared to simpler substituents (e.g., H or NH2) .
- Chlorine at position 6 is a common feature in bioactive quinolinones, contributing to electronic effects and metabolic stability .
- Bulkier substituents (e.g., diphenylmethylpiperazine) may reduce bioavailability but increase receptor specificity .
Mechanistic Insights :
- BI-69A11 ’s acryloyl group enables covalent binding to AKT, a key kinase in cancer signaling .
- Fluorophenyl or pyrazolyl substituents (e.g., in and ) enhance interactions with hydrophobic enzyme pockets, improving antimicrobial efficacy .
- Piperazine derivatives with aromatic groups (e.g., benzyl or diphenylmethyl) show affinity for neurotransmitter receptors, suggesting CNS applications .
Key Challenges :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
